Bromo-Methoxy Substitution Pattern Alters Aurora A Kinase Binding Affinity Compared to Regioisomeric 5-Bromo-N-(4-methoxyphenyl) Analogue
The 2-aminothiazole scaffold is a known pharmacophore for Aurora kinase inhibition. A structurally related analog, 5-bromo-N-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibits an IC50 of 1700 nM against Aurora kinase A [1]. In contrast, 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine positions the bromine atom on the phenyl ring rather than the thiazole core and places the aryl group at the 4-position of the thiazole ring. This regioisomeric and substitutional variation is predicted to yield a different binding mode and potency profile [2].
| Evidence Dimension | Binding Affinity (IC50) against Aurora Kinase A |
|---|---|
| Target Compound Data | Not directly reported; differentiated by substitution pattern |
| Comparator Or Baseline | 5-bromo-N-(4-methoxyphenyl)-1,3-thiazol-2-amine: IC50 = 1700 nM |
| Quantified Difference | Regioisomeric difference (bromo on phenyl vs. thiazole); predicted divergence in IC50 |
| Conditions | Biochemical kinase assay, pH 7.0, 2°C, ATP/[gamma-33P] ATP |
Why This Matters
The distinct substitution pattern of the target compound offers a unique SAR vector, making it a critical tool for exploring kinase inhibitor chemical space beyond the more extensively studied 5-bromo-N-aryl thiazole series.
- [1] BindingDB. BDBM25670: 5-bromo-N-(4-methoxyphenyl)-1,3-thiazol-2-amine. Affinity Data for Aurora kinase A (Human). View Source
- [2] N-heterocyclyl-substituted amino-thiazole derivatives as protein kinase inhibitors. Patent AU2004200096A1, 2004. View Source
